molecular formula C11H13N5O4 B1213547 Neplanocin C CAS No. 72877-48-6

Neplanocin C

Cat. No.: B1213547
CAS No.: 72877-48-6
M. Wt: 279.25 g/mol
InChI Key: UTCNWBUUZPUVLH-GBSPZJCNSA-N
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Description

Neplanocin C is a conformationally restricted carbocyclic nucleoside isolated from Ampullariella regularis. Its structure features a bicyclic [3.1.0] system that locks the molecule into an N-type sugar pucker, closely resembling the 3T2 (P = 0%) conformation observed in X-ray crystallography . This rigid framework enhances metabolic stability by resisting enzymatic degradation, making it a valuable lead compound for designing bioactive nucleoside analogs . Its synthesis involves a multi-step process starting from D-ribonolactone, with key intermediates like cyclopentenol 173 enabling enantioselective production .

Properties

CAS No.

72877-48-6

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1S,2S,3S,4S,5R)-4-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane-2,3-diol

InChI

InChI=1S/C11H13N5O4/c12-9-4-10(14-2-13-9)16(3-15-4)5-6(18)7(19)11(1-17)8(5)20-11/h2-3,5-8,17-19H,1H2,(H2,12,13,14)/t5-,6-,7-,8+,11-/m0/s1

InChI Key

UTCNWBUUZPUVLH-GBSPZJCNSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C4(C3O4)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@]4([C@@H]3O4)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C4(C3O4)CO)O)O)N

Synonyms

neplanocin C

Origin of Product

United States

Chemical Reactions Analysis

Structural Features and Reactivity

Neplanocin C’s bicyclic structure adopts a northern conformation due to its 6-oxabicyclo[3.1.0]hexane system . The epoxide ring in its native form is chemically labile, prompting efforts to stabilize the structure via cyclopropane-fused analogues . This modification retains the northern conformation while improving stability for subsequent reactions.

Cyclopropanation for Conformational Locking

To address the instability of the epoxide, a samarium-promoted cyclopropanation was employed. This reaction converted cyclopentenol derivatives into cyclopropane-fused bicyclo[3.1.0]hexane systems :

  • Substrate : Racemic trans-1-[(benzyloxy)methyl]-4-hydroxybicyclo[3.1.0]hexane.

  • Reagent : Samarium iodide (SmI₂).

  • Outcome : Produced rigid, northern-locked analogues resistant to epoxide ring-opening.

Mitsunobu Reaction for Base Incorporation

Nucleobases (adenine, guanine, cytosine, thymine, uracil) were introduced via Mitsunobu conditions :

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.

  • Yield : Moderate to high (50–75%) for adenine derivatives; lower for pyrimidines .

Antiviral Activity of Analogues

Chiral resolution of the adenosine analogue (+/-)-9 via HPLC yielded enantiomers (-)-32 and (+)-33. Biological evaluation revealed:

CompoundAnti-HIV Activity (EC₅₀, μM)Cytotoxicity (CC₅₀, μM)
(+)-331.825
(-)-32>100>100
  • Mechanism : (+)-33’s "natural" configuration allows recognition by adenosine deaminase and kinases, enabling phosphorylation to the active triphosphate form .

  • Structural Insight : The locked northern conformation reduces substrate affinity for kinases, limiting toxicity .

Stability and Functionalization

  • Epoxide instability : this compound’s 6-oxabicyclo[3.1.0]hexane epoxide undergoes rapid hydrolysis under physiological conditions .

  • Cyclopropane substitution : Eliminates hydrolytic susceptibility while preserving conformational rigidity .

Comparison with Similar Compounds

Structural and Functional Analogues

Neplanocin A
  • Structural Features: Neplanocin A shares a carbocyclic adenosine backbone but differs in having an unsaturated cyclopentenyl ring instead of the bicyclic system in Neplanocin C .
  • Metabolism: Unlike this compound, Neplanocin A is phosphorylated intracellularly to its triphosphate form, which inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting methylation processes .
  • Cytotoxicity: High cytotoxicity due to adenosine kinase-mediated phosphorylation and adenosine deaminase recognition .
Aristeromycin
  • Structural Features: A saturated carbocyclic adenosine analog lacking the double bond present in Neplanocin A .
  • Metabolism : Converted to both ATP and GTP analogs, inhibiting hypoxanthine and guanine utilization in leukemia cells .
  • Cytotoxicity: Similar to Neplanocin A, with high toxicity due to phosphorylation .
  • Therapeutic Applications : Antiviral and antiparasitic activities but overshadowed by toxicity .
Truncated Neplanocin Analogues (e.g., 5'-Norneplanocin)
  • Structural Features : Lack the 4'-CH2OH group, reducing molecular weight and altering solubility .
  • Metabolism : Lower phosphorylation efficiency minimizes cytotoxicity while retaining antiviral activity .
  • Cytotoxicity: Significantly reduced compared to Neplanocin A .
  • Therapeutic Applications : Effective against viruses like hepatitis C without severe side effects .
3-Deazaneplanocin A (DzNep)
  • Structural Features : Incorporates a nitrogen atom deletion in the purine ring .
  • Mechanism : Inhibits SAHase but induces apoptosis through epigenetic pathways independent of SAHase .
  • Cytotoxicity : Moderate, with improved pharmacokinetic profiles in preclinical models .
  • Therapeutic Applications : Emerging roles in targeting cancer epigenetics .
6′-Isoneplanocin A
  • Structural Features : Features a modified 6′-position in the carbocyclic ring .
  • Metabolism: Pending antiviral data, but preliminary studies suggest non-cytotoxic profiles .
  • Therapeutic Applications : Promising broad-spectrum antiviral candidate .

Comparative Data Table

Compound Structural Distinction Key Enzymatic Targets Cytotoxicity Therapeutic Applications References
This compound Bicyclic [3.1.0], N-type conformation SAHase (putative) Low/Moderate Antiviral, anticancer lead
Neplanocin A Unsaturated cyclopentenyl ring SAHase, adenosine deaminase High Antiviral, anticancer
Aristeromycin Saturated carbocyclic ring AMP deaminase High Antiviral, antiparasitic
5'-Norneplanocin Truncated 4'-CH2OH SAHase Low Antiviral (HCV, etc.)
3-Deazaneplanocin A Deaza modification SAHase, epigenetic modulators Moderate Anticancer
6′-Isoneplanocin A 6′-position isomerism Unknown Low Antiviral (forthcoming)

Key Research Findings

Metabolic Stability: this compound’s locked conformation resists adenosine deaminase, a common degradation pathway for Neplanocin A and aristeromycin .

Cytotoxicity Reduction: Truncation at the 4'-position (e.g., 5'-norneplanocin) lowers toxicity by 50–70% compared to Neplanocin A .

Enzymatic Selectivity: Neplanocin A is a better substrate for adenosine deaminase than aristeromycin, while aristeromycin’s monophosphate is more readily deaminated to guanine analogs .

Q & A

Q. Table 1: Key Frameworks for this compound Research Design

FrameworkApplication ExampleEvidence Source
PECO Defining cell-line-specific antiviral efficacy experiments
FINER Evaluating feasibility of in vivo metabolic studies
NIH Guidelines Reporting preclinical synthesis and toxicity data

Q. Table 2: Common Pitfalls and Solutions in this compound Studies

PitfallSolution
Spectral data inconsistenciesRepeat characterization under standardized conditions; report outliers
Low bioassay reproducibilityUse internal controls and blinded analysis
Poor in vivo bioavailabilityOptimize formulations via QbD-guided approaches

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